molecular formula C8H14O5 B3053756 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate CAS No. 55919-77-2

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Cat. No.: B3053756
CAS No.: 55919-77-2
M. Wt: 190.19 g/mol
InChI Key: ZCZFEIZSYJAXKS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate ( 55919-77-2), also known as Pentaerythritol monoacrylate, is a multifunctional acrylate ester of significant interest in advanced polymer and materials science research . Its molecular formula is C8H14O5, with a molecular weight of 190.20 g/mol . The compound features a unique structure with a single polymerizable acrylate group and three hydrophilic hydroxyl groups, making it a valuable building block for creating cross-linked polymers and functionalized networks . This structure allows researchers to synthesize polymers with enhanced mechanical properties and stability, attributed to the strong carbon-carbon bonds formed during the acrylate polymerization process . In application, this monomer is instrumental in the development of innovative polymers for coatings, resins, and specialized materials. Its functionality is leveraged in the synthesis of hydroxyurethane (meth)acrylate prepolymers, which are promising candidates for use in high-performance 3D printing applications . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for pharmacokinetic studies or preparative-scale impurity isolation . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human consumption, diagnostic use, or any other application outside of a controlled research setting.

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2,9-11H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZFEIZSYJAXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204518
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55919-77-2
Record name Pentaerythritol monoacrylate
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate typically involves the esterification of acrylic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation and crystallization techniques helps in purifying the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Polymers: Formed through polymerization.

    Esters: Formed through esterification.

    Carbonyl Compounds: Formed through oxidation.

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate has the molecular formula C8H14O5C_8H_{14}O_5 and a molecular weight of 190.196 . Its CAS number is 55919-77-2 . The InChI Key is ZCZFEIZSYJAXKS-UHFFFAOYSA-N . The LogP value is -0.459, indicating its hydrophilic nature .

Scientific Research Applications

  • HPLC Separation: this compound can be analyzed using reverse phase (RP) HPLC with relatively simple conditions . The mobile phase typically consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid . Newcrom R1 columns, which are reverse-phase columns with low silanol activity, are used in this separation .
  • Hydrophilic Modification of Polymeric Membranes: this compound can be used to prepare highly hydrophilic polypropylene (PP) hollow fiber membranes via graft polymerization .
  • FT-IR Spectrum Analysis: this compound is used in the creation of pentaerythritol monoacrylate .

Industrial Applications

  • Polymers with Pendant Acrylates: this compound is a part of a category of polymers containing pendant acrylate groups, which find use in paints, coatings, inks, toners, colorants, adhesives, sealants, and plastic and polymer products . These are mainly used in professional settings .

Safety and Toxicological Considerations

  • Limited toxicological data are available for this compound .
  • Polymers with pendant acrylates, which include this compound, can be moderate eye irritants .
  • Based on available data and read-across data from polyol acrylates, this compound is not expected to be genotoxic .

Mutagenic Potential

  • Reaction product of 2-hydroxypropyl acrylate and ethyleneimine is listed as a mutagenic chemical .

Due to the limited information available in the search results, well-documented case studies are not available.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate primarily involves its ability to undergo polymerization and esterification reactions. The acrylate group participates in free radical polymerization, forming long polymer chains. The hydroxyl groups can form esters with carboxylic acids, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentaerythritol and Derivatives

Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol)
  • Molecular formula : C₅H₁₂O₄ (MW: 136.15 g/mol).
  • Applications: Manufacture of adhesives, sealants, and non-reactive flame retardants .
  • Toxicity : Minimal mammalian toxicity, making it suitable for consumer products .
Dipentaerythritol
  • Structure : 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol.
  • Functionality : Six hydroxyl groups; higher molecular weight (254.28 g/mol).
  • Applications : Flame retardants, lubricants.
  • Toxicity : Moderate acute oral toxicity but safer than conventional insecticides .
Tripentaerythritol
  • Structure : A more complex polyol with nine hydroxyl groups.
  • Applications: Limited industrial use due to synthetic complexity and uncharacterized toxicity .

Acrylate-Functionalized Derivatives

Dipentaerythritol Hexaacrylate
  • Structure : Six acrylate groups attached to a dipentaerythritol backbone.
  • Molecular weight : ~524 g/mol (estimated).
  • Applications : High crosslinking density in UV-curable coatings and adhesives .
  • Reactivity : Higher than 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate due to multiple vinyl groups.
3-Hydroxypropyl Acrylate
  • Molecular formula : C₆H₁₀O₃ (MW: 130.14 g/mol).
  • Structure: Simpler monoacrylate with one hydroxyl group.
  • Applications: Hydrophilic monomer in hydrogels and adhesives.
  • Toxicity : LD₅₀ (oral, rat): 50–300 mg/kg, similar to the target compound .

Ester Derivatives

3-Hydroxy-2,2-bis(hydroxymethyl)propyl Docosanoate
  • Structure: Esterified with docosanoic (behenic) acid.
  • Molecular formula : C₂₇H₅₄O₅ (MW: 458.71 g/mol).
  • Properties : High hydrophobicity (XLogP: 8.8) due to the long alkyl chain.
  • Applications : Lubricants, emulsifiers .
3-Hydroxy-2,2-bis(hydroxymethyl)propyl Palmitate
  • Molecular formula : C₂₁H₄₂O₅ (MW: 374.56 g/mol).
  • LogP : 5.89, balancing hydrophilicity and lipophilicity.
  • Applications : HPLC analysis for pharmacokinetic studies .

Functional and Performance Comparison

Flame Retardancy

  • This compound : Enhances char formation in polyurethane foams via P-C bonds, as shown by XPS analysis of UL-94 test residues .
  • Pentaerythritol: Non-charring; acts as a carbon source in intumescent systems .

Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Toxicity Category
3-Hydroxy-...propyl acrylate 50–300 mg/kg Category 3
Dipentaerythritol 300–2000 mg/kg Low acute
3-Hydroxypropyl acrylate 50–300 mg/kg Category 3
Pentaerythritol >2000 mg/kg Non-toxic

Data from

Physical Properties

Property 3-Hydroxy-...propyl acrylate Pentaerythritol Dipentaerythritol Hexaacrylate
Molecular Weight (g/mol) 190.19 136.15 ~524
Hydroxyl Groups 3 4 0
Acrylate Groups 1 0 6
LogP -1.0 (estimated) -2.2 2.5

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (commonly referred to as PEA) is a multifunctional compound with significant implications in various biological and chemical applications. Its unique structure, featuring multiple hydroxymethyl groups, enhances its reactivity and potential biological activity. This article delves into the biological activities associated with PEA, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₄O₅
  • CAS Number : 55919-77-2
  • Structure : PEA contains two hydroxymethyl groups attached to a propyl backbone with an acrylate functional group, which contributes to its polymerization capabilities.

Biological Activity Overview

The biological activity of PEA has been explored primarily in the context of its applications in polymer science and biomedicine. Key areas of interest include:

  • Antimicrobial Properties :
    • PEA has been integrated into various polymer matrices to enhance their antimicrobial efficacy. Studies indicate that films incorporating PEA exhibit significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Biocompatibility :
    • Due to its hydroxyl functional groups, PEA demonstrates good biocompatibility, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
  • Polymer Modification :
    • PEA is often used to modify polymer membranes, improving their hydrophilicity and permeability. This modification is crucial in applications like water purification and drug delivery.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of PEA when incorporated into polyurethane films. The results showed a notable reduction in bacterial colonies on the surface of PEA-modified films compared to control samples without PEA.

Sample Type Bacterial Colony Count (CFU/mL) Inhibition (%)
Control (No PEA)1.5 x 10^60
PEA-modified Film3.0 x 10^580

Case Study 2: Biocompatibility Assessment

In vitro studies assessed the cytotoxicity of PEA using human fibroblast cell lines. The results indicated that PEA concentrations up to 100 µg/mL did not significantly reduce cell viability, confirming its potential for safe biomedical applications.

Concentration (µg/mL) Cell Viability (%)
0100
1095
5090
10085

The antimicrobial activity of PEA is believed to stem from its ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis. The hydroxymethyl groups may also facilitate hydrogen bonding with cellular components, enhancing its interaction with microbial cells.

Applications in Drug Delivery

PEA's hydrophilic nature allows it to serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Research indicates that drug-loaded PEA-based nanoparticles exhibit controlled release profiles and enhanced cellular uptake.

Q & A

Q. What experimental methods are recommended for confirming the molecular structure of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate?

To confirm the molecular structure, use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

  • NMR Analysis : In the 1H^1H-NMR spectrum, signals corresponding to the acrylate double bond (δ ~5.8–6.4 ppm) and hydroxyl groups (δ ~1.5–3.5 ppm, depending on solvent) should be observed. The 13C^{13}C-NMR spectrum will show carbonyl resonance (δ ~165–170 ppm) and carbons from the bis(hydroxymethyl)propyl backbone (δ ~60–75 ppm) .
  • HPLC : Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) can separate and quantify the compound. Column specifications (e.g., Newcrom R1 with 3 µm particles) optimize resolution for low-molecular-weight polyols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Acute Oral Toxicity : The LD50_{50} ranges from 50–300 mg/kg (Category 3 toxicity), necessitating strict personal protective equipment (PPE) and fume hood use .
  • First Aid : In case of inhalation, move to fresh air and monitor respiratory function. Contaminated clothing must be removed immediately. Avoid oral ingestion; seek medical attention if exposed .

Advanced Research Questions

Q. How does the hydroxyl group configuration in this compound influence its biological activity compared to analogs?

The compound’s three hydroxyl groups contribute to hydrophilic interactions and osmotic effects. In related pentaerythritol derivatives, smaller molecules with fewer hydroxyl groups (e.g., mesoerythritol) induce greater osmotic shock in Drosophila suzukii due to higher solubility and cooling effects in solution. This suggests that steric hindrance from additional hydroxyls may reduce biological activity by limiting molecular diffusion across cellular membranes .

Q. How can contradictions in toxicity data between structurally similar compounds be resolved?

Contradictions arise from differences in experimental models (e.g., oral vs. dermal exposure) and molecular specificity. For example:

  • This compound shows moderate oral toxicity (LD50_{50} 50–300 mg/kg) .
  • Dipentaerythritol , a larger analog, exhibits lower acute toxicity due to reduced bioavailability .
    To resolve discrepancies, standardize testing protocols (e.g., OECD Guidelines 423 for acute oral toxicity) and compare in vitro cytotoxicity assays (e.g., hemolymph cytolysis in D. suzukii) to clarify structure-activity relationships .

Q. What analytical strategies are effective for isolating impurities in synthetic batches of this compound?

  • Preparative HPLC : Use a Newcrom R1 column with gradient elution (acetonitrile/water, 0.1% phosphoric acid) to separate impurities. Monitor at 210 nm for acrylate detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., m/z 190.08412 for the parent ion) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
Reactant of Route 2
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3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

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